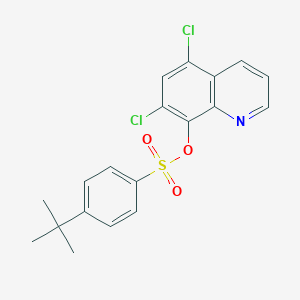
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate, also known as DBQ or NSC 757759, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DBQ has been of particular interest due to its unique chemical structure and potential for use in various research applications.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. One study found that 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate inhibited the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Other studies have shown that 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate can inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been found to possess antimicrobial activity against a wide range of bacteria and fungi. This compound has also been shown to possess antiviral activity against a number of viruses, including HIV-1 and influenza A virus. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has also been found to possess anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in lab experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are a number of future directions for research on 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate. One area of interest is in the development of new cancer treatments based on the structure of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate. Researchers are also interested in studying the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in more detail, which may lead to the identification of new targets for cancer therapy. Additionally, there is interest in exploring the antimicrobial and antiviral properties of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate, which may lead to the development of new treatments for infectious diseases. Overall, 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is a promising compound for scientific research, with a wide range of potential applications in the fields of cancer research, infectious diseases, and inflammation.
Méthodes De Synthèse
The synthesis of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate involves the reaction of 5,7-dichloroquinoline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high purity 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate for their experiments.
Applications De Recherche Scientifique
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer research. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Propriétés
Nom du produit |
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate |
|---|---|
Formule moléculaire |
C19H17Cl2NO3S |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
(5,7-dichloroquinolin-8-yl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C19H17Cl2NO3S/c1-19(2,3)12-6-8-13(9-7-12)26(23,24)25-18-16(21)11-15(20)14-5-4-10-22-17(14)18/h4-11H,1-3H3 |
Clé InChI |
AJKJMTSXJFXRHO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)

![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)

